Hydrazine acetate
Overview
Description
Synthesis Analysis
The synthesis of hydrazine-based compounds often involves catalytic asymmetric reactions, as demonstrated by Zhang et al. (2015), where a catalytic asymmetric [3 + 2] cycloaddition of hydrazines to bis-electrophilic C3 synthons generated from propargylic acetates was reported (Zhang et al., 2015). Additionally, Bishop et al. (2003) highlighted the regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines, showcasing the versatility of hydrazine in synthesis processes (Bishop et al., 2003).
Molecular Structure Analysis
Parvarinezhad and Salehi (2021) conducted a comprehensive study on the synthesis, characterization, and anti-proliferative activity of hydrazine-based Schiff bases, providing detailed insights into their molecular structures through various analytical techniques (Parvarinezhad & Salehi, 2021).
Chemical Reactions and Properties
Chemical reactions involving hydrazine acetate often lead to the formation of novel compounds with significant properties. For example, Schmidt et al. (2019) described the diastereoselective synthesis of pharmaceutically related bridgehead dihydro-1,3,4-oxadiazines from hydrazine hydrate and ketones (Schmidt et al., 2019).
Physical Properties Analysis
The physical properties of hydrazine acetate derivatives are crucial for their application in various fields. Choi et al. (2013) explored the chemosignaling behaviors for hydrazine by a reaction-based probe, shedding light on the physical properties of hydrazine acetate derivatives through their selective detection capabilities (Choi et al., 2013).
Chemical Properties Analysis
The chemical properties of hydrazine acetate and its derivatives are characterized by their reactivity and potential for forming a wide range of compounds. El-Azab et al. (2016) demonstrated the Lewis acid-promoted direct synthesis of N-unsubstituted hydrazones from the reaction of hydrazine with acetophenone and isatin derivatives, highlighting the chemical versatility of hydrazine-based compounds (El-Azab et al., 2016).
Scientific Research Applications
Biochemical Research : Hydrazine acetic acid ethyl ester and its glycyl-derivative have been studied for their effects on ammonia formation in rat brain tissues. These compounds enhance oxidation and inhibit the ammonia suppressing action of oxidisable substrates (Guha, 1964).
Environmental Monitoring :
- Hydrazine detection in tap water using dichlorofluorescein and resorufin acetates has potential applications in hydrazine signaling (Choi et al., 2013).
- An ultrasensitive fluorescent probe, Cou-1-N2H4, is effective for detecting hydrazine in water samples and living cells, offering a rapid and cost-effective method for environmental monitoring (Guo et al., 2019).
Toxicology :
- Hydrazine toxicity in rats causes changes in liver, kidney, and brain tissues, but recovery from the toxic insult is observed within 168 hours post-dose (Garrod et al., 2005).
- The ratiometric fluorescence probe provides a valuable tool for the rapid, low-limit, and naked-eye detection of hydrazine in live cells, which is significant for toxicology and industrial applications (Fan et al., 2012).
Medical Research : Clinical trials have investigated the efficacy of hydrazine sulfate in advanced colorectal cancer and non-small-cell lung cancer patients, but the trials failed to demonstrate any significant benefits (Loprinzi et al., 1994a), (Loprinzi et al., 1994b).
Biological Imaging :
- The near-infrared fluorescence probe CyJ offers rapid, sensitive, and selective detection of hydrazine in both aqueous solutions and diluted human serum, useful for bioimaging (Zhang et al., 2015).
- A two-photon fluorescent probing method using a near-infrared fluorescent chemodosimeter effectively detects hydrazine in solution and living cells, exhibiting good selectivity and sensitivity (Ma et al., 2017).
Metabolic Studies : Free radical intermediates are produced during the metabolic activation of carcinogenic hydrazine derivatives, and glutathione effectively scavenges these free radicals (Tomasi et al., 1987).
Genetic Factors in Hydrazine Metabolism : The study of N-acetyltransferase allele-associated metabolism of hydrazine in Japanese workers highlights the importance of considering genetic factors in biological monitoring (Koizumi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
acetic acid;hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNDHXQDJQEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064632 | |
Record name | Hydrazinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine acetate | |
CAS RN |
7335-65-1, 13255-48-6 | |
Record name | Hydrazine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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